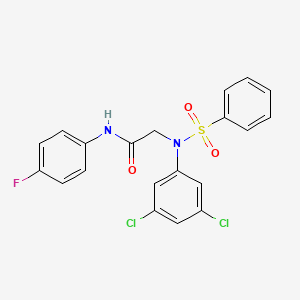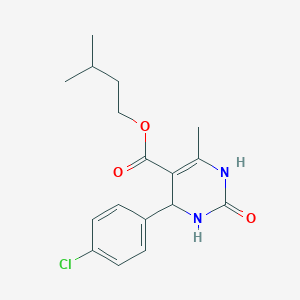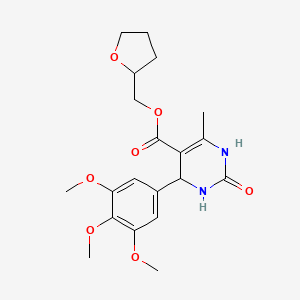
N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DFG-16, is a chemical compound that belongs to the class of glycine transporter 1 (GlyT1) inhibitors. GlyT1 is a protein that plays a crucial role in the regulation of the neurotransmitter glycine, which is involved in numerous physiological processes, including the modulation of the N-methyl-D-aspartate (NMDA) receptor. DFG-16 has been extensively studied for its potential as a therapeutic agent in various neurological and psychiatric disorders.
Wirkmechanismus
N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a competitive inhibitor of GlyT1, which results in an increase in extracellular glycine levels. This, in turn, leads to an enhancement of NMDA receptor function, which is critical for synaptic plasticity and cognitive function. N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin.
Biochemical and Physiological Effects
N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to increase extracellular glycine levels in various brain regions, including the prefrontal cortex and hippocampus. This, in turn, leads to an enhancement of NMDA receptor function, which has been linked to improvements in cognitive function and memory. N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin, which may contribute to its therapeutic effects in various neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages as a research tool. It is highly selective for GlyT1, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, including high brain penetration and a long half-life. However, N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several limitations as a research tool. It is a relatively new compound, and its long-term safety and efficacy have not been established. It is also expensive and difficult to synthesize, which limits its availability for research purposes.
Zukünftige Richtungen
N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has significant potential as a therapeutic agent in various neurological and psychiatric disorders. Future research should focus on further elucidating its mechanism of action and identifying its potential therapeutic targets. Additionally, studies should investigate the long-term safety and efficacy of N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in humans, as well as its potential as a combination therapy with other drugs. Finally, research should explore the use of N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide as a research tool for investigating the role of glycine and NMDA receptor function in various physiological and pathological conditions.
Synthesemethoden
N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multi-step synthetic route that involves the reaction of various reagents, including 3,5-dichloroaniline, 4-fluoroaniline, and phenylsulfonyl chloride. The final product is obtained through a series of purification steps, including crystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of schizophrenia, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been investigated as a potential treatment for neuropathic pain and drug addiction.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2FN2O3S/c21-14-10-15(22)12-18(11-14)25(29(27,28)19-4-2-1-3-5-19)13-20(26)24-17-8-6-16(23)7-9-17/h1-12H,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMMJCFQGWETEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)F)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde](/img/structure/B4929584.png)

![N-(2-methylphenyl)-2-{[5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}acetamide](/img/structure/B4929592.png)
![6-chloro-3-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4929598.png)
![3-bromo-4-methoxy-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4929599.png)
![1-(4-iodophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4929607.png)

![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4929625.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4929626.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4929633.png)
![2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4929640.png)
![methyl 4-{[1-(2,3-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B4929656.png)
![1-cyclohexyl-2-(4-methoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4929668.png)
